
2-Naphthalenecarboxamide, 4-((4-chlorophenyl)azo)-N-(2,4-dimethylphenyl)-3-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenecarboxamide, 4-((4-chlorophenyl)azo)-N-(2,4-dimethylphenyl)-3-hydroxy- is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its applications in various fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, 4-((4-chlorophenyl)azo)-N-(2,4-dimethylphenyl)-3-hydroxy- typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-chloroaniline. This involves treating 4-chloroaniline with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-Naphthalenecarboxamide, N-(2,4-dimethylphenyl)-3-hydroxy- under alkaline conditions. This step forms the azo bond (-N=N-) and results in the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, especially at the hydroxyl group, leading to the formation of quinones.
Reduction: The azo group (-N=N-) can be reduced to form amines. This reaction is typically carried out using reducing agents like sodium dithionite.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium dithionite (Na2S2O4) is commonly used for the reduction of azo groups.
Substitution: Nitration is typically carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Nitro and sulfonated derivatives.
科学的研究の応用
2-Naphthalenecarboxamide, 4-((4-chlorophenyl)azo)-N-(2,4-dimethylphenyl)-3-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for microscopy due to its vivid color.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
作用機序
The compound exerts its effects primarily through its azo group (-N=N-). The azo group can interact with various molecular targets, leading to changes in their structure and function. In biological systems, the compound can bind to proteins and nucleic acids, affecting their activity. The hydroxyl group also plays a role in its reactivity, allowing it to participate in hydrogen bonding and other interactions.
類似化合物との比較
Similar Compounds
- 2-Naphthalenecarboxamide, 3-hydroxy-N-1-naphthalenyl-
- 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-
Uniqueness
Compared to similar compounds, 2-Naphthalenecarboxamide, 4-((4-chlorophenyl)azo)-N-(2,4-dimethylphenyl)-3-hydroxy- stands out due to the presence of the 4-chlorophenyl group and the azo linkage. These structural features confer unique chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for specialized applications.
特性
CAS番号 |
75199-15-4 |
|---|---|
分子式 |
C25H20ClN3O2 |
分子量 |
429.9 g/mol |
IUPAC名 |
4-[(4-chlorophenyl)diazenyl]-N-(2,4-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C25H20ClN3O2/c1-15-7-12-22(16(2)13-15)27-25(31)21-14-17-5-3-4-6-20(17)23(24(21)30)29-28-19-10-8-18(26)9-11-19/h3-14,30H,1-2H3,(H,27,31) |
InChIキー |
XASSFOAXTFXIPO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=C(C=C4)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


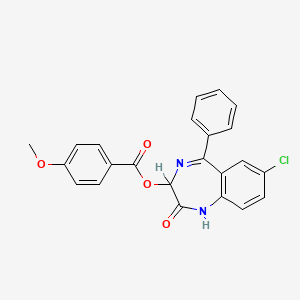

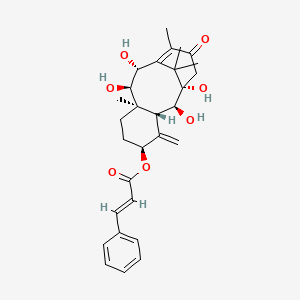
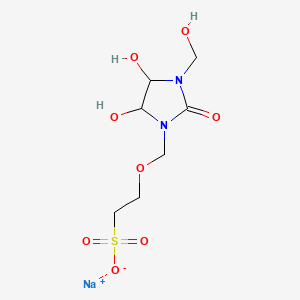


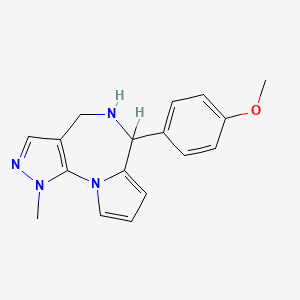
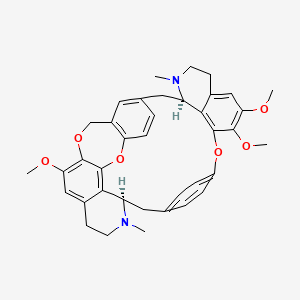

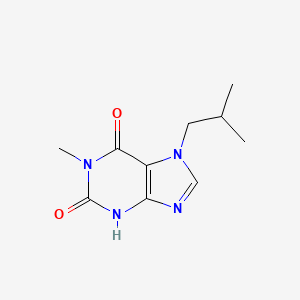


![[(3S,3aR,6S,6aS)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12776852.png)

